molecular formula C11H22N2 B566777 9-Ethyl-2,9-diazaspiro[5.5]undecan CAS No. 1227465-74-8

9-Ethyl-2,9-diazaspiro[5.5]undecan

Katalognummer: B566777
CAS-Nummer: 1227465-74-8
Molekulargewicht: 182.311
InChI-Schlüssel: NTLOBCCYUKSOHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Ethyl-2,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C11H22N2 . It has a molecular weight of 182.31 . The compound is in liquid form .


Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 14 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Physical and Chemical Properties Analysis

9-Ethyl-2,9-diazaspiro[5.5]undecane is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

    Antiepileptische Eigenschaften

    • Studien: Einige Studien haben seine Wirksamkeit bei der Verhinderung epileptischer Anfälle untersucht. Weitere Forschung ist erforderlich, um seinen Wirkmechanismus zu verstehen und seine antiepileptischen Eigenschaften zu optimieren.

    Immunmodulation

Wirkmechanismus

Target of Action

The primary target of 9-Ethyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

9-Ethyl-2,9-diazaspiro[5.5]undecane acts as a competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This leads to a decrease in the inhibitory effects of GABA in the nervous system.

Biochemical Pathways

The antagonistic action of 9-Ethyl-2,9-diazaspiro[5.5]undecane on GABAAR affects the GABAergic signaling pathway . This pathway is primarily responsible for inhibitory neurotransmission in the central nervous system. By blocking GABAAR, the compound reduces the inhibitory effects of GABA, potentially leading to increased neuronal activity.

Pharmacokinetics

The pharmacokinetic properties of 9-Ethyl-2,9-diazaspiro[5Similar compounds have been reported to showlow cellular membrane permeability , which could impact their absorption and distribution within the body

Result of Action

The antagonistic action of 9-Ethyl-2,9-diazaspiro[5.5]undecane on GABAAR can lead to increased neuronal activity due to the reduction in GABA’s inhibitory effects . This could potentially have various effects on the body, depending on the specific neurons and circuits involved.

Biochemische Analyse

Biochemical Properties

9-Ethyl-2,9-diazaspiro[5.5]undecane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inducer of the endoplasmic reticulum stress response (ERSR) pathway, which is crucial for maintaining cellular homeostasis . This compound interacts with molecular chaperones such as glucose-regulated protein 78 (GRP78), which helps in protein folding and stress response . Additionally, 9-Ethyl-2,9-diazaspiro[5.5]undecane has shown potential as a γ-aminobutyric acid type A receptor (GABAAR) antagonist, indicating its role in modulating neurotransmitter activity .

Cellular Effects

The effects of 9-Ethyl-2,9-diazaspiro[5.5]undecane on various cell types and cellular processes are profound. It has been observed to induce apoptosis-mediated cell death in several cancer cell lines, including glioma cells . This compound influences cell signaling pathways by depleting intracellular calcium stores, leading to the activation of the ERSR pathway . Furthermore, 9-Ethyl-2,9-diazaspiro[5.5]undecane affects gene expression and cellular metabolism, contributing to its cytotoxic activity in malignant cells .

Molecular Mechanism

At the molecular level, 9-Ethyl-2,9-diazaspiro[5.5]undecane exerts its effects through various mechanisms. It binds to specific biomolecules, such as GRP78, to activate the ERSR pathway . This activation leads to the accumulation of unfolded proteins and depletion of calcium stores, triggering apoptosis in stressed cells . Additionally, as a GABAAR antagonist, 9-Ethyl-2,9-diazaspiro[5.5]undecane inhibits the receptor’s activity, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Ethyl-2,9-diazaspiro[5.5]undecane change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 9-Ethyl-2,9-diazaspiro[5.5]undecane remains stable under standard laboratory conditions . Its prolonged exposure can lead to gradual degradation, impacting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated sustained cytotoxic effects on cancer cells, highlighting its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of 9-Ethyl-2,9-diazaspiro[5.5]undecane vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively induces the ERSR pathway . At higher doses, it can cause adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing harmful side effects . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

9-Ethyl-2,9-diazaspiro[5.5]undecane is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in modulating the ERSR pathway suggests its involvement in cellular stress responses and protein folding mechanisms . Additionally, its interaction with GABAAR indicates potential effects on neurotransmitter metabolism and signaling .

Transport and Distribution

The transport and distribution of 9-Ethyl-2,9-diazaspiro[5.5]undecane within cells and tissues are essential for understanding its pharmacokinetics. This compound is transported across cellular membranes and distributed to various intracellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific tissues . These interactions influence the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

9-Ethyl-2,9-diazaspiro[5.5]undecane exhibits specific subcellular localization patterns that affect its activity and function. It is primarily localized in the endoplasmic reticulum, where it activates the ERSR pathway . Additionally, post-translational modifications and targeting signals direct the compound to specific organelles, enhancing its therapeutic potential . Understanding its subcellular localization is crucial for optimizing its use in biochemical and therapeutic applications.

Eigenschaften

IUPAC Name

9-ethyl-2,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-13-8-5-11(6-9-13)4-3-7-12-10-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLOBCCYUKSOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCCNC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294597
Record name 9-Ethyl-2,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-74-8
Record name 9-Ethyl-2,9-diazaspiro[5.5]undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Ethyl-2,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.